An In-depth Technical Guide to 5-Fluoropicolinamide: Structure, Synthesis, and Biological Activity
An In-depth Technical Guide to 5-Fluoropicolinamide: Structure, Synthesis, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Fluoropicolinamide, a fluorinated derivative of picolinamide, is a chemical entity of growing interest within the fields of medicinal chemistry and drug discovery. Its structural features, particularly the presence of a fluorine atom on the pyridine ring, can significantly influence its physicochemical properties and biological activity. This technical guide provides a comprehensive overview of the chemical structure, synthesis, and known biological activities of 5-Fluoropicolinamide, with a focus on providing detailed experimental protocols and quantitative data to support further research and development efforts.
Chemical Structure and Properties
5-Fluoropicolinamide is a simple amide derivative of 5-fluoropicolinic acid. The presence of the electron-withdrawing fluorine atom at the 5-position of the pyridine ring is expected to modulate the electronic properties of the amide functional group and the overall molecule.
Chemical Structure:
Systematic Name: 5-fluoropyridine-2-carboxamide
| Property | Value |
| Molecular Formula | C₆H₅FN₂O |
| Molecular Weight | 140.12 g/mol |
| CAS Number | 499796-71-3 |
Synthesis of 5-Fluoropicolinamide
The synthesis of 5-Fluoropicolinamide can be achieved through standard amidation procedures, typically starting from 5-fluoropicolinic acid or its activated derivatives.
Synthesis from 5-Fluoropicolinic Acid
A common and straightforward method involves the activation of the carboxylic acid group of 5-fluoropicolinic acid, followed by reaction with an ammonia source.
Experimental Protocol:
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Activation of Carboxylic Acid: To a solution of 5-fluoropicolinic acid (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF), add a coupling agent like (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) (1.1 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 eq). Stir the mixture at room temperature for 30 minutes.
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Amidation: To the activated acid solution, add a source of ammonia, such as ammonium chloride (NH₄Cl) (1.5 eq).
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Reaction: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Synthesis from 2-Amino-5-fluoropyridine
An alternative synthetic route could involve the oxidation of the methyl group of a precursor, followed by amidation. However, a more direct approach starts from 2-amino-5-fluoropyridine.
Experimental Protocol (Hypothetical):
Note: This is a generalized procedure and may require optimization.
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Diazotization: Dissolve 2-amino-5-fluoropyridine (1.0 eq) in an aqueous solution of a non-nucleophilic acid (e.g., HBF₄). Cool the solution to 0-5 °C and add a solution of sodium nitrite (NaNO₂) (1.05 eq) dropwise, maintaining the temperature below 5 °C.
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Cyanation: In a separate flask, prepare a solution of copper(I) cyanide (CuCN) in a suitable solvent. Add the diazonium salt solution to the cyanide solution at a controlled temperature.
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Hydrolysis: The resulting 5-fluoropicolinonitrile can be hydrolyzed to the corresponding amide, 5-Fluoropicolinamide, under acidic or basic conditions. For example, treatment with concentrated sulfuric acid followed by careful neutralization.
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Purification: The product would be isolated and purified using standard techniques such as extraction and crystallization or chromatography.
Spectroscopic Characterization
Detailed spectroscopic analysis is crucial for the unambiguous identification and characterization of 5-Fluoropicolinamide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The following are predicted NMR data based on related structures.
Table 1: Predicted ¹H and ¹³C NMR Data for 5-Fluoropicolinamide (in DMSO-d₆)
| ¹H NMR | δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| Aromatic CH | ~8.6 | d | ~3.0 | H-6 |
| Aromatic CH | ~8.2 | dd | ~9.0, 4.5 | H-4 |
| Aromatic CH | ~7.8 | dd | ~9.0, 3.0 | H-3 |
| Amide NH₂ | ~7.7 | br s | - | -CONH₂ |
| Amide NH₂ | ~7.5 | br s | - | -CONH₂ |
| ¹³C NMR | δ (ppm) | Assignment |
| C=O | ~165 | C=O |
| C-F | ~158 (d, J ≈ 240 Hz) | C-5 |
| Aromatic C | ~148 (d, J ≈ 15 Hz) | C-2 |
| Aromatic CH | ~140 (d, J ≈ 25 Hz) | C-6 |
| Aromatic CH | ~125 (d, J ≈ 5 Hz) | C-4 |
| Aromatic CH | ~122 (d, J ≈ 20 Hz) | C-3 |
Infrared (IR) Spectroscopy
Table 2: Predicted IR Absorption Bands for 5-Fluoropicolinamide
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Strong, Broad | N-H stretch (amide) |
| ~1670 | Strong | C=O stretch (amide I) |
| ~1600 | Medium | N-H bend (amide II) |
| ~1400 | Medium | C-N stretch (amide) |
| 1250-1000 | Strong | C-F stretch |
Mass Spectrometry (MS)
In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z = 140. Common fragmentation patterns could involve the loss of the amide group (-NH₂) to give a fragment at m/z = 124, and the loss of the carbonyl group (-CO) to give a fragment at m/z = 112.
Biological Activity and Potential Signaling Pathways
While specific data for 5-Fluoropicolinamide is limited, picolinamide derivatives have shown a range of biological activities, including acting as enzyme inhibitors. For instance, certain picolinamide derivatives have been investigated as inhibitors of acetylcholinesterase (AChE)[1][2]. The introduction of a fluorine atom can enhance binding affinity and metabolic stability, making 5-Fluoropicolinamide an interesting candidate for screening against various enzymatic targets.
The biological activity of fluorinated pyridine-containing compounds can be diverse. For example, the complex derivative N-(4-((1R,3S,5S)-3-Amino-5-methylcyclohexyl)pyridin-3-yl)-6-(2,6-difluorophenyl)-5-fluoropicolinamide (PIM447) is a potent pan-PIM kinase inhibitor, highlighting the potential of the 5-fluoropicolinamide scaffold in kinase inhibitor design[3].
Given the structural similarities to other biologically active molecules, potential signaling pathways that could be modulated by 5-Fluoropicolinamide or its derivatives include those involved in cell proliferation, survival, and inflammation. A hypothetical workflow for investigating the biological activity of 5-Fluoropicolinamide is presented below.
